1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-methylphenoxy)ethan-1-one
Description
1-(4-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-methylphenoxy)ethan-1-one is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a benzyl group at position 3, a piperazine linker at position 7, and a 4-methylphenoxy ethanone moiety. This structural framework is characteristic of bioactive molecules targeting enzymes such as kinases, where the triazolo-pyrimidine scaffold often mimics adenosine triphosphate (ATP) binding .
- Molecular Formula: Hypothetically derived as C₂₄H₂₅N₇O₂ (based on structural analogs like the compound in ).
- Molecular Weight: Estimated at ~443.5 g/mol (calculated by adjusting substituent contributions from similar compounds).
- The 4-methylphenoxy substituent balances steric and electronic effects, favoring target interactions. The piperazine linker introduces conformational flexibility and basicity, aiding solubility .
Properties
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-18-7-9-20(10-8-18)33-16-21(32)29-11-13-30(14-12-29)23-22-24(26-17-25-23)31(28-27-22)15-19-5-3-2-4-6-19/h2-10,17H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAODPSZKDYCEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-methylphenoxy)ethan-1-one is a complex heterocyclic molecule notable for its potential therapeutic applications. Its structure features a triazolopyrimidine core linked to a piperazine ring and a phenoxy group, which may contribute to its biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 350.42 g/mol. The structural components include:
- Triazolopyrimidine core : Known for various biological activities including anticancer and antimicrobial effects.
- Piperazine moiety : Commonly found in many pharmaceuticals due to its ability to interact with biological targets.
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazolopyrimidine can inhibit various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The compound's mechanism of action may involve the inhibition of specific kinases or enzymes involved in cellular signaling pathways. This suggests potential for further development as an anticancer agent.
Antimicrobial Activity
Similar compounds have also demonstrated antimicrobial properties. The triazolo[4,5-d]pyrimidine scaffold is known for its effectiveness against various bacterial strains. Research into the antimicrobial effects of related structures indicates that modifications can enhance efficacy against resistant strains.
The exact mechanism by which this compound exerts its biological effects remains partially elucidated. However, it is believed to interact with:
- Enzymes : Potential inhibition of kinases involved in cancer progression.
- Receptors : Possible modulation of receptor activity affecting cellular pathways related to growth and survival.
Case Studies
A notable study investigated the synthesis and biological evaluation of several triazolopyrimidine derivatives, including the compound . The results demonstrated:
- Enhanced cytotoxicity against specific cancer cell lines.
- Improved selectivity compared to existing chemotherapeutics.
Study Findings
In vitro assays revealed that the compound exhibited:
- High selectivity towards MDA-MB-231 cells over HepG2 cells.
- Lower toxicity levels in normal cell lines, indicating a favorable therapeutic index.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of triazolo[4,5-d]pyrimidine derivatives with modifications at the triazolo ring (R1) and the ethanone side chain (R2). Below is a detailed comparison with five analogs from recent literature and patents:
Table 1: Structural and Functional Comparison of Triazolo[4,5-d]pyrimidine Derivatives
Key Findings from Comparative Analysis:
Substituent Effects on Lipophilicity :
- The benzyl group (Target Compound, ) confers higher lipophilicity compared to methoxy/ethoxy-substituted phenyl groups (), favoring blood-brain barrier penetration but risking off-target interactions .
- Ethoxy/methoxy groups () improve aqueous solubility but may shorten half-life due to metabolic oxidation .
Steric and Electronic Modifications: 4-Methylphenoxy (Target Compound) avoids steric clashes seen with 2-methoxyphenoxy () or 3-methylphenyl (), suggesting better target engagement .
Piperazine Linker Variations :
- Piperazine derivatives with phenyl groups () exhibit higher molecular weights (~552 g/mol), which may limit bioavailability compared to smaller analogs like the Target Compound (~443 g/mol) .
Synthetic Accessibility :
- Compounds with benzyl or simple aryl groups (Target Compound, ) are synthesized via HATU-mediated coupling (as in ), while dimethoxy derivatives () require multi-step functionalization .
Preparation Methods
Cyclocondensation of Triazolamine with Electrophilic Reagents
The triazolo[4,5-d]pyrimidine system is constructed via cyclization of 4-amino-1,2,3-triazole derivatives. A representative protocol involves:
-
Starting material : 4-Amino-1-benzyl-1H-1,2,3-triazole-5-carboxamide (prepared via Huisgen cycloaddition)
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Reagent : Ethyl 4,4,4-trifluorobut-2-ynoate (60) in methanol at 50°C for 12 h.
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Mechanism : Nucleophilic attack by the triazole amino group on the alkyne, followed by cyclodehydration.
Table 1: Triazolopyrimidine Core Synthesis Variations
Alternative Pathway: Nitrosative Cyclization
4,6-Dichloro-2-propylpyrimidine-5-amine (30) undergoes diazotization with NaNO₂ in acetic acid/water (0–5°C, 1 h) to form the triazolo[4,5-d]pyrimidine. Adaptation for benzyl substitution requires substitution at N3 using benzyl bromide prior to cyclization.
Functionalization with Piperazine
Nucleophilic Aromatic Substitution
The 7-chloro position in triazolo[4,5-d]pyrimidine undergoes displacement with piperazine:
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Conditions : Excess piperazine in n-butanol at 100°C for 5 h.
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Yield : 80–85% for analogous piperazinyl-triazolopyrimidines.
Table 2: Piperazine Coupling Optimization
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| n-Butanol | 100 | 5 | 85 |
| DMF | 120 | 3 | 78 |
Introduction of the Phenoxy Ethanone Side Chain
Acylation of Piperazine
The terminal piperazine nitrogen is acylated with 2-(4-methylphenoxy)acetyl chloride:
Alternative Alkylation Strategy
A two-step approach avoids handling reactive acyl chlorides:
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Mitsunobu Reaction : 4-Methylphenol + ethyl glycolate → Ethyl 2-(4-methylphenoxy)acetate (PPh₃, DIAD, THF, 0°C).
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Piperazine Alkylation : Ethyl ester hydrolysis to carboxylic acid, followed by EDC/HOBt-mediated coupling to piperazine.
Table 3: Side Chain Coupling Efficiency
| Method | Reagents | Yield (%) |
|---|---|---|
| Direct Acylation | 2-(4-MePhO)acetyl chloride, DIPEA | 89 |
| Mitsunobu + EDC/HOBt | DIAD, EDC, HOBt | 82 |
Integrated Synthetic Route
Combining the above steps, the full synthesis proceeds as:
Overall Yield : 52% (calculated from stepwise yields: 72% × 85% × 89%)
Critical Analysis of Methodologies
Advantages of the Integrated Route
Q & A
Q. What are the common synthetic routes for preparing 1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-methylphenoxy)ethan-1-one?
The synthesis typically involves multi-step organic reactions, including:
- Triazolopyrimidine core formation : Cyclization of precursor azides with nitriles under copper-catalyzed conditions .
- Piperazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine moiety to the triazolopyrimidine core .
- Ethanone linkage : Alkylation or acylation reactions to introduce the 2-(4-methylphenoxy)ethan-1-one group . Key reagents include palladium catalysts (e.g., Pd/C), organic bases (e.g., triethylamine), and solvents like DMF or dichloromethane. Purification often employs column chromatography .
Q. What standard analytical techniques are used to characterize this compound?
Structural elucidation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and connectivity, with aromatic protons in the triazolopyrimidine core appearing as distinct singlet peaks .
- HPLC : Purity assessment (>95% typically required) using reverse-phase columns with UV detection at 254 nm .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the synthesis of this compound?
Yield optimization requires:
- Catalyst screening : Testing palladium (e.g., Pd(OAc)₂) vs. copper (e.g., CuI) catalysts for coupling steps, as CuI may reduce side reactions in triazole formation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in piperazine coupling, while THF improves solubility of hydrophobic intermediates .
- Temperature control : Slow heating (e.g., 60–80°C) during cyclization minimizes decomposition .
- In situ monitoring : TLC or LC-MS tracks reaction progress to terminate steps at optimal conversion .
Q. What strategies resolve contradictions in reported solubility data for this compound?
Discrepancies in solubility (e.g., organic vs. aqueous media) arise from:
- Functional group interactions : The benzyl group increases lipophilicity, but the piperazine moiety may enhance water solubility in protonated forms .
- Experimental validation : Conducting parallel solubility tests in buffered (pH 7.4) vs. non-buffered solutions to assess pH-dependent behavior .
- Co-solvent systems : Using DMSO-water gradients to empirically determine solubility limits for biological assays .
Q. How can researchers design assays to evaluate the compound’s biological activity against cancer targets?
Methodological approaches include:
- Target selection : Prioritize kinases (e.g., PI3K, EGFR) due to structural similarities to triazolopyrimidine inhibitors .
- In vitro assays :
- Enzyme inhibition : Fluorescence-based kinase activity assays with ATP-competitive binding studies .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Mechanistic studies : Western blotting to assess downstream signaling proteins (e.g., AKT, ERK) post-treatment .
Q. What computational methods predict binding modes of this compound with biological targets?
Advanced docking and dynamics workflows:
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonds with the triazolopyrimidine core .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, analyzing RMSD and binding free energy (MM-PBSA) .
- Pharmacophore modeling : Identify critical features (e.g., aromatic stacking with benzyl group) using Schrödinger’s Phase .
Contradiction Analysis & Validation
Q. How to address conflicting reports on the compound’s stability under acidic conditions?
- Controlled degradation studies : Incubate the compound in HCl (pH 2–4) and monitor via LC-MS. Instability may arise from hydrolysis of the ethanone group or piperazine ring protonation .
- Structural analogs comparison : Test derivatives with electron-withdrawing substituents on the phenoxy group to enhance acid resistance .
Q. What experimental approaches reconcile discrepancies in biological activity across cell lines?
- Cell line profiling : Screen across diverse panels (NCI-60) to identify sensitivity patterns linked to genetic markers (e.g., EGFR mutations) .
- Pharmacokinetic studies : Measure intracellular concentrations via LC-MS to confirm bioavailability differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
